Cobalt(II) stearate

Description

Context and Significance of Metal Carboxylates in Contemporary Chemistry

Metal carboxylates, or metallic soaps, are compounds formed from the reaction of a metal with a carboxylic acid. organometal.euumicore.com They represent a diverse class of materials with a wide array of applications stemming from their unique chemical and physical properties. umicore.com In modern chemistry, metal carboxylates are the subject of extensive research due to their roles as catalysts, precursors for nanomaterials, and adhesion promoters, among other functions. umicore.comwits.ac.za

The versatility of metal carboxylates arises from the ability to tune their properties by altering either the metal cation or the organic carboxylate ligand. umicore.com This allows for the creation of a vast library of compounds with tailored functionalities. umicore.com For instance, the length of the hydrocarbon chain in the carboxylate ligand influences the compound's solubility and thermal stability. wits.ac.za The nature of the metal ion, on the other hand, dictates the compound's catalytic activity and magnetic properties. umicore.comwits.ac.za This adaptability makes metal carboxylates crucial in fields ranging from industrial catalysis to materials science and nanotechnology. wits.ac.zacobaltinstitute.org

Historical Development and Evolving Research Trajectories of Cobalt(II) Stearate

The study of metal carboxylates has a long history, with early applications including their use as driers in paints and as waterproofing agents. wits.ac.za this compound, specifically, has been a subject of interest for its catalytic properties and its role in polymer chemistry. nbinno.comexpresspolymlett.com Initially, research focused on its synthesis and basic characterization. neliti.com Traditional synthesis methods often involved precipitation reactions in aqueous or organic solvents. neliti.comnbinno.com

Over time, research has evolved towards more sophisticated applications and greener synthesis routes. A significant development has been the move away from organic solvents in the production of this compound to reduce environmental impact and improve product purity and yield. google.com Recent research has explored solvent-free synthesis methods, such as the direct reaction of molten stearic acid with cobalt hydroxide. google.com Furthermore, the focus of research has expanded to include detailed investigations into its thermal degradation behavior, its role as a pro-oxidant in polymers, and its use as a precursor for the synthesis of cobalt-based nanoparticles. expresspolymlett.comcapes.gov.brrsc.org

Overview of Key Research Domains and Interdisciplinary Relevance

The research applications of this compound are extensive and cut across several scientific disciplines, highlighting its interdisciplinary relevance.

Polymer Chemistry: A primary application of this compound is in the polymer industry. It acts as a pro-oxidant, accelerating the degradation of polymers like polyethylene, which is significant for developing more environmentally friendly plastics. nbinno.comcapes.gov.braip.org Studies have shown that the concentration of cobalt stearate dramatically affects the lifetime of polymers. capes.gov.brdoaj.org It is also widely used as an adhesion promoter in the rubber industry, enhancing the bond between rubber and metal components, which is crucial for manufacturing durable tires and other rubber-metal composites. umicore.comchemicalbook.comwikipedia.orgsilverfernchemical.com

Catalysis: this compound serves as a catalyst in various chemical reactions. nbinno.comresearchgate.net It is employed in the oxidation of hydrocarbons and as a catalyst promoter in the production of polyesters. organometal.euresearchgate.netdic-global.com Its catalytic activity is attributed to the ability of the cobalt ion to participate in redox reactions. Recent research has explored its use in enantioselective hydrogenation of carbonyl compounds, demonstrating its potential in the synthesis of chiral alcohols, which are important pharmaceutical intermediates. bohrium.com

Nanomaterial Synthesis: this compound is a key precursor in the synthesis of cobalt-based nanoparticles, including cobalt oxide (CoO and Co3O4) and cobalt sulfide (CoS, Co9S8, Co3S4, CoS2) nanoparticles. rsc.orgrsc.orgnih.govresearchgate.net The thermal decomposition of cobalt stearate allows for the controlled formation of these nanoparticles with specific sizes and morphologies. rsc.orgrsc.org These nanomaterials have potential applications in catalysis, magnetic materials, and energy storage. nih.govresearchgate.net

Materials Science: In materials science, the compound is investigated for its role in modifying the properties of materials. For instance, it is used in coatings and inks to improve their flow and leveling properties. nbinno.com Its thermal properties and decomposition mechanisms are also a subject of study to understand the stability and degradation of materials containing it. capes.gov.br

The following table summarizes the key research domains and applications of this compound:

| Research Domain | Specific Application | Significance |

|---|---|---|

| Polymer Chemistry | Pro-oxidant in Polyethylene | Promotes degradation for more eco-friendly plastics. nbinno.comcapes.gov.braip.org |

| Adhesion Promoter in Rubber | Enhances bonding between rubber and steel cords in tires. umicore.comchemicalbook.comwikipedia.orgsilverfernchemical.com | |

| Catalysis | Oxidation of Hydrocarbons | Used in industrial chemical synthesis. organometal.euresearchgate.netdic-global.com |

| Asymmetric Hydrogenation | Synthesis of chiral alcohols for pharmaceuticals. bohrium.com | |

| Nanomaterial Synthesis | Precursor for Cobalt-based Nanoparticles | Enables controlled synthesis of nanoparticles with various applications. rsc.orgrsc.orgnih.govresearchgate.net |

| Materials Science | Additive in Coatings and Inks | Improves flow and leveling properties. nbinno.com |

Objectives and Scope of the Scholarly Inquiry

This article aims to provide a focused and comprehensive overview of the chemical compound this compound. The inquiry is structured to present scientifically accurate information strictly within the predefined outline. The scope of this article is to detail the significance of metal carboxylates, trace the historical and current research on this compound, and highlight its key research domains and interdisciplinary importance. The content is based on a review of scholarly literature and research findings, with a commitment to presenting detailed and authoritative information.

Propriétés

Numéro CAS |

1002-88-6 |

|---|---|

Formule moléculaire |

C18H36CoO2 |

Poids moléculaire |

343.4 g/mol |

Nom IUPAC |

cobalt;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.Co/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

Clé InChI |

CQTIMSWYMCCSIE-UHFFFAOYSA-N |

SMILES |

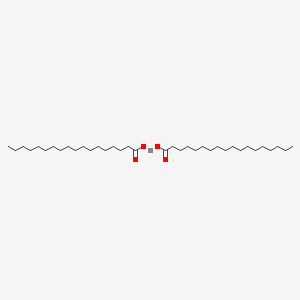

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Co+2] |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)O.[Co] |

Autres numéros CAS |

13586-84-0 1002-88-6 |

Description physique |

DryPowder; OtherSolid; PelletsLargeCrystals |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Numéros CAS associés |

1002-88-6 |

Origine du produit |

United States |

Structural Elucidation and Coordination Chemistry

Molecular and Crystal Structure Analysis

The structural analysis of cobalt(II) stearate reveals a complex arrangement influenced by the coordination of the stearate ligands to the cobalt center.

The cobalt(II) ion in this compound typically exhibits a specific coordination geometry. Spectrophotometric studies of cobalt(II) complexes with carboxylate-containing ligands suggest that a five-coordination geometry is possible. nih.gov In such arrangements, the cobalt ion is bound to donor atoms from the ligands and potentially water molecules. nih.gov The exact coordination can be influenced by the nature of the ligands and the surrounding environment.

The stearate anion, derived from stearic acid, can coordinate to the cobalt(II) center in several ways. These binding modes include monodentate, bidentate, and bridging arrangements. researchgate.netwikipedia.org

Monodentate: One of the oxygen atoms of the carboxylate group binds to the cobalt ion. wikipedia.org

Bidentate: Both oxygen atoms of the carboxylate group bind to the same cobalt ion, forming a chelate ring. researchgate.netwikipedia.org

Bridging: The carboxylate group links two different cobalt ions. researchgate.netwikipedia.org

Infrared spectroscopy (IR) is a key technique for identifying these binding modes. The stretching frequencies of the carboxylate group (COO⁻) provide insight into the coordination environment. For instance, Fourier-transform infrared (FTIR) spectroscopy of this compound has shown asymmetric and symmetric vibrations of the carboxylate groups at 1589 cm⁻¹ and 1440 cm⁻¹, respectively, which is indicative of a bridging unit in a polymeric complex. iyte.edu.tr Another study reported a strong band for the carboxylate asymmetric stretch at 1542 cm⁻¹, confirming the conversion of stearic acid to its metal salt. researchgate.net The presence of stearate mainly in a bridging bidentate structure has been suggested based on FTIR analysis. iyte.edu.tr

Table 1: Infrared Spectroscopy Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Asymmetric Carboxylate Stretch | 1589 | iyte.edu.tr |

| Symmetric Carboxylate Stretch | 1440 | iyte.edu.tr |

| Asymmetric Carboxylate Stretch | 1542 | researchgate.net |

| Symmetric Carboxylate Stretch | 1398 | researchgate.net |

| Carboxylate Stretching Bands | 1540–1560 |

Ligand Binding Modes of Stearate Anions (e.g., Monodentate, Bidentate, Bridging)

Interfacial and Thin Film Structural Studies

The amphiphilic nature of this compound, with its polar cobalt-carboxylate head group and nonpolar hydrocarbon tails, makes it suitable for forming organized thin films at interfaces.

Langmuir Monolayers and Multilayers: Formation and Characterization

This compound can form stable Langmuir monolayers at the air-water interface. researchgate.netacs.org These monolayers can be subsequently transferred onto solid substrates to create Langmuir-Blodgett (LB) films, which are highly ordered multilayer structures. researchgate.net The formation and properties of these films are influenced by factors such as subphase pH and surface pressure. researchgate.net The Langmuir-Blodgett technique allows for the precise control of film thickness and molecular organization at the molecular level. researchgate.net

Characterization techniques such as surface pressure-area isotherm measurements, X-ray reflectivity (XRR), and atomic force microscopy (AFM) are used to study the structure and morphology of these films. researchgate.net XRR and AFM studies on cobalt stearate LB films have revealed a two-dimensional layer-by-layer growth, resulting in films with an in-plane defect-free morphology. researchgate.net

Hydrocarbon Chain Orientation and Conformational Analysis in Films

In Langmuir and Langmuir-Blodgett films, the hydrocarbon chains of the stearate ligands tend to adopt a specific orientation. The orientation and packing of these chains can be investigated using techniques like infrared reflection-absorption spectroscopy (IRRAS). osu.edu The degree of conformational order within the hydrocarbon chains is also a key parameter. In well-ordered films, the chains are typically in an all-trans conformation, leading to dense packing. researchgate.net The thickness of the film can provide information about the tilt of the molecules. For instance, films of preformed cobalt stearate have been observed with different layer thicknesses corresponding to tilted (approximately 41.0 Å) and untilted (approximately 46.0 Å) molecules. researchgate.net

Headgroup Structure and Interactions at Liquid-Air Interfaces

The behavior of this compound at the liquid-air interface, particularly in the context of Langmuir-Blodgett films, is significantly influenced by the headgroup structure and intermolecular interactions. The formation of well-ordered multilayer films is dependent on the coordination of the carboxylate headgroup with the cobalt ions. researchgate.net

A crucial aspect of the headgroup structure is the conformation of the O-Co-O linkage. Studies have shown that this compound prepared at the air/water interface (in-situ) adopts a low-energy conformer with a bent O-Co-O configuration, exhibiting a bond angle of 105°. acs.org In contrast, films deposited from a preformed bulk sample tend to have a higher-energy 'boat' conformation with a linear O-Co-O linkage. acs.org This difference in headgroup conformation plays a critical role in the ability to form stable multilayer films. The bent configuration is conducive to the layer-by-layer growth observed in high-quality LB films. nih.govacs.org

The interaction between the hydrocarbon tails of the stearate molecules also contributes to the stability and structure of the films. Supramolecular tail-tail interactions are proposed to be a key factor in the formation of defect-free multilayers. nih.gov These interactions, along with the specific headgroup coordination, highlight the importance of the air-water interface in directing the self-assembly of this compound molecules into well-ordered structures. researchgate.net

Phase Behavior and Transitions in Solid State

This compound exhibits complex phase behavior in the solid state, characterized by multiple crystalline phases and transitions. It is known to exist in at least three different crystalline phases (Cr1, Cr2, and Cr3), a mesophase (M), and an isotropic liquid phase (I). iyte.edu.tr

The transitions between these phases occur at specific temperatures. For instance, the transition from the Cr2 to the Cr1 phase has been observed at 362.1 K. researchgate.net Further heating leads to a transition from the Cr1 phase to the mesophase at 380.9 K, and finally, the mesophase transitions to an isotropic liquid at 400.4 K. iyte.edu.trresearchgate.net Another study reported slightly different transition temperatures of 308.1 K (Cr2 to Cr1), 380.9 K (Cr1 to M), and 404.4 K (M to I). iyte.edu.tr These solid-solid phase transitions are thought to be related to the successive conformational melting of the paraffinic tails of the stearate molecules. researchgate.net

The enthalpy and entropy changes associated with these phase transitions have been determined through adiabatic calorimetry, providing thermodynamic insight into the nature of these transformations. researchgate.net The existence of a rich solid polymorphism is considered a prerequisite for the formation of columnar structures in the discotic mesophases of such materials. researchgate.net

Table 1: Phase Transition Temperatures of this compound

| Transition | Temperature (K) researchgate.net | Temperature (K) iyte.edu.tr |

|---|---|---|

| Cr2 → Cr1 | 362.1 | 308.1 |

| Cr1 → M | 380.9 | 380.9 |

| M → I | 400.4 | 404.4 |

Cr = Crystalline Phase, M = Mesophase, I = Isotropic Liquid

Table 2: Enthalpy and Entropy of Phase Transitions for this compound

| Transition | Enthalpy (ΔH) in kJ mol⁻¹ researchgate.net | Entropy (ΔS) in J K⁻¹ mol⁻¹ researchgate.net |

|---|---|---|

| Cr2 → Cr1 | 48.96 | 164.01 |

| Cr1 → M | 46.07 | 129.81 |

| M → I | 19.22 | 53.77 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Stearic acid |

| Sodium stearate |

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Bonding and Functional Group Analysis

Vibrational spectroscopy is a cornerstone for analyzing the molecular structure of cobalt(II) stearate, offering detailed insights into the coordination between the cobalt ion and the stearate ligands.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy: Peak Assignments and Structural Correlations

IR and FTIR spectroscopy are pivotal in confirming the formation of this compound and understanding its coordination chemistry. The analysis focuses on the vibrational frequencies of the carboxylate group (COO⁻) of the stearate ligand upon coordination to the cobalt(II) ion. The key spectral features are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group.

In free stearic acid, the carboxylic acid C=O stretch appears at a much higher wavenumber. Upon formation of the cobalt salt, this peak disappears and is replaced by the characteristic carboxylate stretches. The positions of these νₐₛ(COO⁻) and νₛ(COO⁻) bands, and the separation between them (Δν), are diagnostic of the coordination mode. For this compound, a bidentate bridging coordination is commonly observed, where the carboxylate group bridges two different cobalt ions. researchgate.netiyte.edu.tr This is supported by the appearance of the asymmetric stretching vibration in the range of 1540–1622 cm⁻¹ and the symmetric stretching vibration around 1398–1440 cm⁻¹. researchgate.netiyte.edu.tr

One study identified asymmetric vibrations at 1622 cm⁻¹ and 1591 cm⁻¹, with the symmetric vibration at 1411 cm⁻¹, indicating a bridging bidentate structure. iyte.edu.tr Another investigation reported the asymmetric band at 1542 cm⁻¹ and the symmetric band at 1398 cm⁻¹, also consistent with a bidentate bridging coordination. researchgate.net The presence of these strong carboxylate stretching modes confirms the successful conversion of stearic acid to its metal salt. researchgate.net Other characteristic peaks include the C-H stretching vibrations from the long alkyl chains of the stearate ligand, typically found around 2914 cm⁻¹ (asymmetric) and 2847 cm⁻¹ (symmetric). acs.orgnih.gov

Table 1: Characteristic FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |

|---|---|---|---|

| ~2914 | Methylene C-H | Asymmetric Stretch | acs.orgnih.gov |

| ~2847 | Methylene C-H | Symmetric Stretch | acs.orgnih.gov |

| 1540 - 1622 | Carboxylate (COO⁻) | Asymmetric Stretch | researchgate.netiyte.edu.tr |

| 1398 - 1440 | Carboxylate (COO⁻) | Symmetric Stretch | researchgate.netiyte.edu.tr |

| ~720 | Methylene -(CH₂)ₙ- | In-plane Rocking | nih.gov |

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) for Surface Chemistry

Attenuated Total Reflectance (ATR)-FTIR is a surface-sensitive variant of FTIR that is particularly useful for analyzing the chemical composition of thin films and surfaces without extensive sample preparation. In the context of this compound, ATR-FTIR can be employed to study its presence and structure in composite materials or on coated surfaces.

For instance, in a study of superhydrophobic thin films containing this compound (CoSA) coated on TiO₂ nanoparticles, ATR-FTIR was used to confirm the chemical composition of the surface. acs.orgnih.gov The spectra clearly showed peaks at 2914 and 2853 cm⁻¹, attributed to the symmetric and asymmetric stretching modes of the –CH₂ groups from the long alkyl chains of cobalt stearate. acs.org A small peak observed around 1450 cm⁻¹ was assigned to the –COOCo bond, confirming the presence of the metal salt in the composite film. acs.org Additionally, a sharp absorption peak at 720 cm⁻¹ was attributed to the in-plane rocking vibrations of the long –(CH₂)ₙ– carbon chains in the CoSA molecules. nih.gov These findings demonstrate the utility of ATR-FTIR in verifying the incorporation and chemical state of this compound on a material's surface. acs.orgnih.gov

Elemental Composition and Morphological Characterization

The morphology and elemental makeup of this compound are crucial for understanding its physical properties and purity. Electron microscopy and associated X-ray spectroscopy techniques provide direct visualization and elemental quantification.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is used to investigate the surface topography and morphology of this compound particles. Studies have shown that this compound can exhibit various morphologies depending on the synthesis method. It has been observed to form sheet-like structures. acs.org When incorporated into composite films, these sheets can agglomerate with other components to form microsized random particles. acs.org The particles observed in SEM micrographs are often agglomerates of much smaller crystals. iyte.edu.tr

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Distribution and Purity

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, often coupled with SEM, used for the elemental analysis of a sample. thermofisher.com It works by detecting the characteristic X-rays emitted from a material when bombarded by an electron beam. thermofisher.com EDX analysis of this compound confirms the presence of the expected elements: cobalt (Co), carbon (C), and oxygen (O). iyte.edu.tracs.org This technique is essential for verifying the purity of the synthesized compound and determining the elemental distribution within a sample. iyte.edu.trnaturalspublishing.com

In studies of this compound, EDX has been used to confirm that the elemental composition is close to the theoretical values, thereby validating the product's purity. iyte.edu.tr For composite materials, EDX can provide the atomic composition of the surface, confirming the incorporation of cobalt. For example, in a composite thin film, the elemental composition was found to be C/O/Si/Ti/Co = 25.7:54.1:7.9:12.1:0.1, confirming the presence of cobalt stearate. acs.org

Thermal Analysis for Reaction and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of this compound. These methods monitor the change in a sample's mass and temperature differences as it is heated.

TGA reveals that this compound is thermally stable up to approximately 250°C. The decomposition process typically occurs in stages at higher temperatures. For anhydrous this compound, decomposition can show peaks between 300°C and 400°C. The red dihydrate form of cobalt stearate first shows a significant mass loss around 90°C, which corresponds to the removal of its water of hydration. oup.com Following dehydration, it behaves as the anhydrous form. oup.com The ultimate decomposition products of cobalt stearate upon heating are typically stearone (a ketone) and a cobalt oxide, such as Co₃O₄. oup.comscielo.br TGA is also instrumental in studying the effect of cobalt stearate as a pro-oxidant additive in polymers, where it accelerates thermal degradation. researchgate.netresearchgate.net

Table 2: Thermal Decomposition Stages of this compound

| Temperature Range | Event | Product(s) | Reference |

|---|---|---|---|

| ~90°C | Dehydration (for dihydrate form) | Anhydrous this compound, Water | oup.com |

| > 250-400°C | Decomposition | Stearone, Cobalt Oxide (Co₃O₄) | oup.com |

Thermogravimetric Analysis (TGA): Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and degradation characteristics of materials by measuring changes in mass as a function of temperature. For this compound, TGA reveals that the compound is thermally stable up to approximately 250°C. The primary decomposition phase occurs at higher temperatures, with significant mass loss observed between 300°C and 400°C, corresponding to the degradation of the stearate ligands.

Studies have shown that the onset temperature for significant mass loss for pure this compound is approximately 342°C. iyte.edu.tr When used as a pro-oxidant additive in polymers such as low-density polyethylene (LDPE), this compound has been shown to lower the thermal stability of the polymer matrix, accelerating its degradation. researchgate.netcapes.gov.br The analysis of its degradation in an inert atmosphere, such as nitrogen, typically shows a single-stage decomposition process, whereas in the presence of air, a more complex, multi-stage degradation can occur. expresspolymlett.comexpresspolymlett.com The final residual mass after complete decomposition in TGA corresponds to the formation of cobalt oxides. researchgate.net

Table 1: Thermal Degradation Data for this compound from TGA

| Parameter | Temperature (°C) | Atmosphere | Reference |

|---|---|---|---|

| Initial Stability | Up to 250 | Not Specified | |

| Decomposition Range | 300 - 400 | Not Specified | |

| Onset of Mass Loss | 342 | Not Specified | iyte.edu.tr |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): Thermal Transitions and Energetics

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to investigate thermal transitions where heat is either absorbed (endothermic) or released (exothermic). These transitions include melting, crystallization, and solid-solid phase changes.

This compound is known to exhibit complex polymorphic and mesomorphic (liquid crystalline) behavior. iyte.edu.trresearchgate.net DSC studies have identified multiple crystalline phases (designated as Cr1, Cr2, Cr3), a mesophase (M), and an isotropic liquid phase (I). iyte.edu.tr One study identified an endothermic peak at 140°C and a larger one at 159°C. iyte.edu.tr The peak at 159°C is associated with the complete liquefaction of the liquid crystal phase. iyte.edu.tr

A detailed study using adiabatic calorimetry provided precise thermodynamic data for these transitions. It identified three distinct phase transitions: a crystalline phase change (Phase II → I), a transition from the crystalline phase to a columnar mesophase, and finally, the clearing point where the mesophase turns into an isotropic liquid. researchgate.net Another investigation reported slightly different transition temperatures for the Cr2 to Cr1, Cr1 to M, and M to I phase changes. iyte.edu.tr

Table 2: Thermal Transitions of this compound Measured by DSC/Adiabatic Calorimetry

| Transition | Temperature (K) | Enthalpy (kJ/mol) | Entropy (J K⁻¹ mol⁻¹) | Reference |

|---|---|---|---|---|

| Phase II → I | 301.89 | 48.96 | 164.01 | researchgate.net |

| Phase I → Mesophase | 355.10 | 46.07 | 129.81 | researchgate.net |

| Mesophase → Isotropic Liquid | 357.09 | 19.22 | 53.77 | researchgate.net |

| Cr2 → Cr1 | 362.1 | - | - | researchgate.net |

| Cr1 → Mesophase (M) | 380.9 | - | - | iyte.edu.trresearchgate.net |

| Mesophase (M) → Isotropic Liquid (I) | 400.4 | - | - | researchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification

X-ray Diffraction (XRD) is an indispensable tool for probing the crystalline structure of materials, providing information on phase purity, crystal system, and unit cell dimensions.

Powder X-ray Diffraction (PXRD): Crystallinity and Unit Cell Parameters

Powder X-ray diffraction (PXRD) analysis confirms the crystalline nature of this compound. iyte.edu.tr The compound exhibits a lamellar structure, characteristic of metal soaps, where layers of cobalt ions are separated by the long hydrocarbon chains of the stearate anions. iyte.edu.tr The diffraction patterns of metal soaps like cobalt stearate are dominated by a series of low-angle peaks corresponding to the (00l) reflections, which are indicative of the long d-spacing, or bilayer distance, between the metal ion layers. iyte.edu.tr

Table 3: Selected Powder X-ray Diffraction Peaks for Metal Stearates

| Compound | 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) | Reference |

|---|---|---|---|---|

| Copper Stearate | 3.94 | 22.4 | (001) | cambridge.org |

| Copper Stearate | 5.92 | 14.9 | (002) | cambridge.org |

| Copper Stearate | 7.90 | 11.2 | (003) | cambridge.org |

| Zinc Stearate | 3.0 | 29.4 | (001) | researchgate.net |

| Zinc Stearate | 6.0 | 14.7 | (002) | researchgate.net |

Rietveld Refinement for Quantitative Phase Analysis and Structural Details

Rietveld refinement is a powerful method for analyzing powder diffraction data. It involves fitting the entire experimental diffraction pattern with a calculated profile based on a structural model, allowing for the determination of precise lattice parameters, atomic positions, and quantitative phase analysis in multiphase mixtures.

While no studies were found that applied Rietveld refinement directly to the crystal structure of this compound, the technique has been successfully used to analyze the products of reactions where this compound is a precursor. For example, in the synthesis of cobalt sulfide nanocrystals, this compound is used as the cobalt source. semanticscholar.orgacs.org Rietveld refinement of the resulting powder XRD patterns was employed to determine the phase composition of the product mixture, quantifying the ratios of different cobalt sulfide phases like cattierite, linnaeite, and jaipurite. semanticscholar.orgacs.org The method has also been applied to refine the crystal structures of other complex cobalt-containing materials, such as coordination polymers and oxides, demonstrating its utility for detailed structural characterization. nih.govrsc.org This suggests that Rietveld refinement would be a suitable and powerful technique for a detailed structural investigation of the various crystalline phases of this compound, should a suitable starting model be developed.

Surface Sensitive Spectroscopic Techniques

The surface of a material often governs its interaction with the environment. Surface-sensitive techniques provide detailed information about the elemental and molecular composition of the outermost atomic layers.

Static Secondary Ion Mass Spectrometry (SIMS) for Surface Molecular Information

Static Secondary Ion Mass Spectrometry (SIMS), particularly in its time-of-flight (ToF-SIMS) configuration, is an extremely sensitive surface analysis technique capable of detecting molecular fragments from the top monolayer of a sample. capes.gov.brceitec.eu This provides detailed information about the chemical structure at the surface.

A study using low-energy static SIMS on multi-built-up Langmuir-Blodgett layers of this compound on a copper substrate demonstrated the technique's capability. capes.gov.br The analysis involved bombarding the surface with low-energy Ar⁺ ions. capes.gov.br A key finding was the detection of the characteristic ⁵⁸Co⁺ secondary ion, whose signal intensity was found to be directly proportional to the number of this compound layers deposited on the substrate. capes.gov.br This illustrates the quantitative potential of static SIMS for analyzing thin films of this compound.

Further research on cobalt stearate monolayers developed as a metal-affinity sorbent for mass spectrometry identified the protonated molecular ion, [Co(C₁₇H₃₅COO)₂]H⁺, confirming the molecular structure present at the surface. researchgate.net The fragmentation patterns observed in SIMS spectra can be complex but provide a fingerprint of the molecular structure, allowing for the identification of the analyte and its surface chemistry.

Ion Scattering Spectroscopy (ISS) for Outer Surface Atomic Composition

Ion Scattering Spectroscopy (ISS), a surface-sensitive analytical technique, provides detailed information about the elemental composition of the outermost atomic layer of a material. thermofisher.comnrel.gov In this method, a beam of low-energy ions, typically Helium (He⁺) or Argon (Ar⁺), is directed at the sample surface. The kinetic energy of the ions that are scattered after colliding with surface atoms is measured at a specific angle. thermofisher.com

The principle of ISS is based on the conservation of energy and momentum during a binary collision between an incident ion and a surface atom. mpg.de The energy of the scattered ion is dependent on the mass of the surface atom it collides with. Lighter atoms result in a smaller energy loss for the incident ion, while heavier atoms cause a greater energy loss. This relationship allows for the identification of the elements present on the sample's surface by analyzing the energy spectrum of the scattered ions. thermofisher.com An ISS spectrum consists of peaks, with each peak corresponding to a specific element on the surface. thermofisher.com

Due to the high probability of neutralization for ions that penetrate beyond the first atomic layer, ISS is exceptionally sensitive to the immediate surface. nrel.gov This makes it a powerful tool for studying the surface of materials like this compound, particularly in applications where surface interactions are critical. For instance, in studies of multi-built-up layers of this compound on a substrate, low-energy ISS can be employed to analyze the composition of the top-most layer. capes.gov.br The intensity of the scattered ion signal, such as for ⁵⁸Co⁺, can provide information about the number and arrangement of atomic layers. capes.gov.br

The data obtained from ISS can be represented in a table format, where the kinetic energy of the scattered ion is correlated with the atomic mass of the surface element.

Table 1: Representative Data Interpretation for ISS Analysis of this compound

| Scattered Ion Energy (E) / Incident Ion Energy (E₀) Ratio | Detected Element |

| High Ratio | Carbon (from stearate chain) |

| Intermediate Ratio | Oxygen (from carboxylate group) |

| Low Ratio | Cobalt |

Note: This table is illustrative. The exact E/E₀ ratios would depend on the specific experimental conditions, including the type of incident ion and the scattering angle.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a widely used surface analysis technique that provides quantitative information about the elemental composition and the chemical or oxidation state of those elements within the top 1-10 nanometers of a material's surface. The technique involves irradiating the sample with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoejected electrons is measured, and from this, the binding energy of the electrons can be determined. Each element has a unique set of binding energies, allowing for elemental identification.

For this compound, XPS analysis can confirm the presence of cobalt, carbon, and oxygen. More importantly, it can provide insights into the chemical environment of the cobalt ion. The Co 2p region of the XPS spectrum is of particular interest. The Co 2p spectrum is split into two main peaks, the Co 2p₃/₂ and Co 2p₁/₂, due to spin-orbit coupling. thermofisher.com The binding energies of these peaks and the presence of characteristic satellite peaks can be used to distinguish between different oxidation states of cobalt, such as Co(II) and Co(III). thermofisher.comxpsfitting.com

In the case of Co(II) compounds, the Co 2p spectrum typically exhibits strong satellite peaks at higher binding energies relative to the main peaks. thermofisher.com The presence of these satellite features for a cobalt stearate sample would be a strong indicator of the Co(II) oxidation state. For instance, the Co 2p₃/₂ peak for Co(II) is often accompanied by a satellite peak around 786 eV. thermofisher.com The analysis of cobalt stearate precursors in the synthesis of cobalt oxide nanocrystals has utilized XPS to confirm the oxidation state of cobalt. researchgate.net

The O 1s and C 1s regions of the XPS spectrum provide information about the stearate ligand. The C 1s spectrum can be deconvoluted to identify carbons in different chemical environments, such as the hydrocarbon chain and the carboxylate group. Similarly, the O 1s spectrum can confirm the presence of the carboxylate functionality.

Table 2: Typical Binding Energies for this compound from XPS Analysis

| Spectral Region | Peak Assignment | Approximate Binding Energy (eV) |

| Co 2p₃/₂ | Co(II) | 780.3 - 781.5 |

| Co 2p₁/₂ | Co(II) | 796.2 - 797.5 |

| Co 2p Satellite | Shake-up satellite | ~786 |

| O 1s | Carboxylate (O-C=O) | ~531 - 533 |

| C 1s | Hydrocarbon chain (C-C, C-H) | ~284.8 - 285.0 |

| C 1s | Carboxylate (O-C=O) | ~288 - 289 |

Note: These are approximate binding energy ranges and can vary slightly depending on the specific instrument calibration and sample charging effects.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. ubbcluj.ro This absorption corresponds to the excitation of electrons from lower energy electronic states to higher energy states. jetir.org For transition metal complexes like this compound, UV-Vis spectroscopy is particularly useful for studying the electronic transitions involving the d-orbitals of the metal center.

Cobalt(II) is a d⁷ ion, and its complexes can exhibit characteristic d-d electronic transitions. jetir.org The geometry of the coordination environment around the Co(II) ion significantly influences the energies of these transitions and, consequently, the appearance of the UV-Vis spectrum. jetir.org Tetrahedral and octahedral are common geometries for Co(II) complexes, and they give rise to distinct spectral features.

In a likely distorted tetrahedral or octahedral environment provided by the carboxylate groups of the stearate ligands, the Co(II) center in this compound would be expected to show absorption bands in the visible region of the spectrum. These bands are typically assigned to d-d transitions. For instance, in many Co(II) complexes, transitions from the ground state to higher energy quartet states are observed. nih.gov The relatively low intensity of these bands is a characteristic feature of d-d transitions, which are formally Laporte forbidden but become allowed through vibronic coupling or distortions from perfect centrosymmetry.

In addition to the d-d transitions, more intense charge-transfer bands may appear in the ultraviolet region. These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). For this compound, LMCT transitions from the oxygen atoms of the stearate ligands to the cobalt(II) center are possible.

Table 3: Potential Electronic Transitions for this compound in the UV-Vis Spectrum

| Wavelength Range (nm) | Type of Transition | Assignment |

| ~500 - 700 | d-d transition | Absorption in the visible region, contributing to the color of the complex. |

| < 400 | Charge Transfer | Ligand-to-Metal Charge Transfer (LMCT) from stearate to Co(II). |

Note: The exact positions and intensities of the absorption maxima can be influenced by the solvent and the specific coordination geometry of the cobalt(II) ion.

Catalytic Applications and Reaction Mechanisms

Catalysis in Polymer Chemistry and Processing

In the realm of polymer manufacturing and modification, cobalt(II) stearate is utilized for its ability to influence reaction kinetics and promote specific chemical pathways.

Acceleration of Vulcanization in Elastomeric Systems: Mechanistic Insights

This compound is employed as an adhesion promoter in the vulcanization of rubber compounds, particularly for bonding rubber to brass-coated steel cord. The mechanism is linked to its role in the sulfidation reaction at the rubber-brass interface. allenpress.com The cobalt ion catalyzes and controls the rate of cuprous sulfide formation, a critical component for achieving strong adhesion. google.com

The proposed mechanism involves the dissociation of the cobalt ion from the stearate salt, which then participates in the interfacial reactions between the sulfur from the rubber compound and the copper from the brass plating. google.com This leads to the formation of an optimal copper sulfide layer that bonds effectively with the rubber matrix. Studies have shown that while cobalt stearate is effective, the sulfidation reaction may be partial compared to other adhesion promoters like cobalt boroacylate. researchgate.net The presence of cobalt salts is crucial as they react with sulfur to form cobalt sulfide, which contributes to the stability of the adhesive bond, especially in corrosive environments. nocil.com While the general vulcanization acceleration mechanism for thiazole-based systems often involves the formation of zinc stearate from the reaction of stearic acid and zinc oxide, which then creates a reactive accelerator complex, the specific role of cobalt stearate in accelerating the rubber matrix cross-linking itself is less defined and is primarily highlighted in the context of adhesion promotion. allenpress.comyg-1.com

Curing Agent Functionality in Silicone Rubbers: Kinetic and Mechanistic Studies

This compound and similar metal soaps (e.g., cobalt naphthenate) are recognized as curing agents in silicone rubber compositions, where they are thought to function as condensation promoters. nasa.gov The curing of silicone elastomers, which transforms the liquid polymer into a solid, cross-linked network, can be achieved through various chemical systems, including those initiated by peroxides or metal-based catalysts. simtec-silicone.com

Metal soap catalysts are believed to facilitate the condensation of hydroxyl groups present in the silicone polymer chains, leading to the formation of a three-dimensional network. nasa.gov However, the precise reaction mechanism by which cobalt catalysts promote the curing of silicone compositions is not fully understood. nasa.gov Kinetic studies of silicone rubber curing are more commonly documented for platinum-based catalysts, where techniques like Differential Scanning Calorimetry (DSC) are used to determine kinetic parameters such as activation energy. researchgate.net Specific kinetic and mechanistic data for this compound as the primary curing agent for silicone rubbers are not extensively detailed in the literature, which often describes its role in more general terms as a condensation promoter.

Role as a Catalyst in Polymerization Processes (e.g., Polyethylene Terephthalate Synthesis)

Cobalt compounds, including this compound, serve as catalysts in the synthesis of polyesters like polyethylene terephthalate (PET). google.comwikipedia.org PET is typically produced through the esterification of terephthalic acid with ethylene glycol, followed by a polycondensation step. Cobalt salts can be part of a multi-component catalyst system used to increase the polymerization rate. google.com

The catalytic mechanism in these systems can be complex. For instance, in systems containing antimony and cobalt compounds, antimony is thought to act as the primary coordination catalyst for the oligomers, while cobalt may function as a Lewis acid, catalyzing the acid-driven polymerization. google.com Cobalt acetate, a related salt, has been identified as an effective catalyst in PET depolymerization processes such as methanolysis and glycolysis. mdpi.com In addition to its catalytic role, this compound is also used as a bluing agent in PET production to counteract the polymer's natural yellow tint, thereby improving its optical properties. wikipedia.org

Pro-oxidant Activity and Polymer Degradation Mechanisms

This compound is widely used as a pro-oxidant additive to accelerate the degradation of polyolefins, which are typically very resistant to environmental degradation. expresspolymlett.com This application is central to the technology of oxo-biodegradable plastics.

Catalytic Initiation of Thermo-oxidative Degradation in Polyolefins (e.g., PE, LLDPE)

The primary mechanism of this compound as a pro-oxidant is its ability to catalytically accelerate the decomposition of hydroperoxides (POOH) within the polymer matrix. mdpi.com Hydroperoxide decomposition is the rate-limiting step in the auto-oxidation cycle of polymers. The cobalt ion cycles between its Co²⁺ and Co³⁺ oxidation states, providing an efficient pathway for the generation of radicals that initiate and propagate the degradation cascade:

Co²⁺ + POOH → Co³⁺ + PO• + OH⁻

Co³⁺ + POOH → Co²⁺ + POO• + H⁺

This catalytic cycle significantly lowers the activation energy required for the degradation process, leading to rapid chain scission, a decrease in molecular weight, and the loss of mechanical properties. researchgate.net The effectiveness of cobalt stearate as a thermal pro-oxidant is notable as it promotes significant oxidation rates even in the absence of UV light. mdpi.com Studies have shown that the lifetime of low-density polyethylene (LDPE) decreases dramatically as the concentration of cobalt stearate increases. expresspolymlett.com

Formation and Quantification of Carbonyl and Hydroxyl Groups

The thermo-oxidative degradation initiated by cobalt stearate results in significant chemical changes within the polymer structure, most notably the formation of oxygen-containing functional groups. expresspolymlett.com As the polymer chains are cleaved and oxidized, a variety of products are formed, including ketones, aldehydes, carboxylic acids, and lactones. expresspolymlett.commdpi.com These species are collectively identified by the presence of carbonyl groups (C=O). Concurrently, hydroxyl (-OH) groups also form. sid.ir

The extent of this oxidation is commonly monitored and quantified using Fourier Transform Infrared (FTIR) spectroscopy. researchgate.net A key metric derived from FTIR spectra is the Carbonyl Index (CI), which is typically calculated as the ratio of the integrated absorbance of the carbonyl peak (around 1700-1780 cm⁻¹) to the absorbance of an internal reference peak that remains stable during degradation. expresspolymlett.com An increase in the Carbonyl Index directly correlates with the progression of polymer degradation. Research shows a significant increase in the CI of polyolefins when aged at elevated temperatures in the presence of cobalt stearate, confirming its potent pro-oxidant activity. mdpi.comresearchgate.net

The table below presents illustrative data from a study on the thermo-oxidative aging of LDPE films containing cobalt stearate, demonstrating the change in carbonyl index over time.

| Aging Time at 70°C (hours) | Carbonyl Index (Control LDPE) | Carbonyl Index (LDPE + 0.1% Cobalt Stearate) |

| 0 | 0.02 | 0.03 |

| 100 | 0.05 | 0.45 |

| 200 | 0.08 | 0.98 |

| 300 | 0.11 | 1.52 |

| 400 | 0.15 | 2.10 |

This table is generated for illustrative purposes based on trends reported in cited literature. expresspolymlett.comresearchgate.net

Influence on Molecular Weight Reduction and Polymer Chain Scission

The incorporation of this compound into polymer matrices, such as polyethylene, serves to catalyze their degradation, leading to a notable reduction in molecular weight. researchgate.netexpresspolymlett.comresearchgate.net This process is fundamentally driven by the ability of the cobalt ion to cycle between its Co(II) and Co(III) oxidation states, which facilitates the decomposition of hydroperoxides into free radicals. These radicals then initiate and propagate a cascade of reactions that result in the cleavage of polymer chains.

The thermal decomposition of polymers like low-density polyethylene (LDPE) in the presence of cobalt stearate proceeds through random chain scission, which breaks down the long polymer chains into smaller fragments. expresspolymlett.com This scission leads to a decrease in the material's average molecular weight and a corresponding increase in its melt flow index. researchgate.net Studies have shown that even low concentrations of cobalt stearate can dramatically decrease the lifetime of LDPE, highlighting its potent pro-oxidative capabilities. researchgate.net The degradation mechanism involves complex reactions, including mid-chain and end-chain scission, which are catalyzed by the presence of the cobalt compound. researchgate.net The amorphous regions of the polymer are particularly susceptible to this degradation, which results in increased crystallinity in the remaining material as the cleaved chains may reorganize into new crystalline structures. researchgate.net

Table 1: Effect of Cobalt Stearate on Polymer Properties During Degradation

| Polymer | Additive | Condition | Observation | Reference |

|---|---|---|---|---|

| LDPE | Cobalt Stearate | Thermal Treatment | Significant decrease in average molecular weight and thermal stability. | researchgate.net |

| LDPE | Cobalt Stearate | Thermal Degradation | Decreased lifetime for 5% mass loss with increasing cobalt stearate concentration. | researchgate.net |

| LLDPE/Soya Powder Blends | Cobalt Stearate | Natural Weathering | Increased total crystallinity due to chain scission in amorphous regions. | researchgate.net |

| HDPE | Cobalt Stearate | Thermal Degradation | Lowered activation energy for decomposition. | researchgate.net |

Photochemical Degradation Pathways and Photoaging Catalysis under UV Irradiation

Under ultraviolet (UV) irradiation, this compound acts as a potent photo-oxidative catalyst, accelerating the aging and degradation of polymers. mdpi.comukm.edu.mycapes.gov.br The presence of cobalt stearate significantly enhances the rate of photo-oxidation in polymers like low-density polyethylene (LDPE) and polypropylene. researchgate.netukm.edu.my The catalytic activity stems from the generation of free radicals upon UV exposure, which initiate oxidative degradation pathways. researchgate.net

The process begins with the absorption of UV light, which can promote the cobalt stearate to an excited state or facilitate its decomposition, leading to the formation of radicals. These radicals then abstract hydrogen atoms from the polymer backbone, creating alkyl macroradicals. mdpi.com In the presence of oxygen, these macroradicals are converted to alkyl peroxy macroradicals, which propagate the degradation chain reaction. This leads to the formation of hydroperoxides, which are then catalytically decomposed by the cobalt ions, further accelerating the degradation process. This accelerated photo-oxidation results in measurable changes in the polymer's properties, such as an increase in the carbonyl index, changes in density, and a reduction in tensile strength. researchgate.netresearchgate.net

Comparative Analysis of this compound with Other Metal Carboxylates in Degradation

When compared to other transition metal stearates, this compound often exhibits superior catalytic activity in promoting polymer degradation, particularly thermo-oxidative degradation. mdpi.commdpi.com Transition metal complexes, especially stearates of iron, cobalt, and manganese, are commonly used as pro-oxidants in commercial formulations. vjs.ac.vnresearchgate.net

Studies comparing the pro-degradant efficiency of these metal stearates have shown that their effectiveness can vary depending on the degradation conditions (thermal vs. photo-oxidative). In the thermo-oxidative degradation of polypropylene, the catalytic efficiency of various metal stearates was found to follow the order: Co > Cr > Mn > Cu > Fe > V > Ni. mdpi.com For the photo-oxidative degradation of polyethylene, iron stearate is considered a very effective photo-oxidation aid, while manganese stearate is noted to play a more significant role in thermo-oxidative processes. mdpi.comresearchgate.net However, other studies have found cobalt stearate to be more effective than both iron and manganese stearates for the photo-oxidation of linear low-density polyethylene (LLDPE). sci-hub.se

The synergistic effect of combining different metal stearates has also been explored. For instance, a combination of iron and cobalt stearates can enhance the degradation of polyethylene, with the synergistic effect being more pronounced in thermal degradation than in UV degradation. mdpi.com The choice of metal carboxylate is therefore a critical parameter in designing degradable polymers, with cobalt stearate being a highly effective option, particularly for applications requiring enhanced thermo-oxidative degradation. researchgate.net

Table 2: Comparative Degradation Efficiency of Metal Stearates

| Polymer | Degradation Type | Metal Stearate Ranking (Most to Least Effective) | Reference |

|---|---|---|---|

| Polypropylene | Thermo-oxidation | Co > Cr > Mn > Cu > Fe > V > Ni > Ti ≈ Pb ≈ Ca ≈ Ag ≈ Zn > Al > Mg ≈ Cd > control | mdpi.com |

| LLDPE | Photo-oxidation | Fe-stearate and Co-stearate more effective than Mn-stearate. | sci-hub.se |

| LDPE | UV, Thermal Degradation | Co > Mn > Fe | mdpi.com |

| Polyethylene | General Degradation | Cobalt and manganese potentially catalyze photochemical degradation. | researchgate.net |

Application as a Catalyst in Inorganic Material Synthesis

Beyond its role in polymer science, this compound is a valuable precursor and template in the synthesis of various inorganic nanomaterials. Its long alkyl chains and the reactivity of the cobalt center enable precise control over the morphology and composition of the final products.

Template or Precursor Role in Nanomaterial Fabrication (e.g., Cobalt Nests, Mesoporous Silica)

This compound serves as a versatile building block in the fabrication of complex inorganic structures. One notable application is in the creation of hollow cobalt structures, referred to as "Co nests". nih.govresearchgate.netiyte.edu.tr In a solvothermal process, cobalt stearate forms in the initial stages and subsequently self-assembles into micelles. These micelles act as soft templates, directing the growth of primary cobalt nanorods on their surface. The nanorods then assemble into hollow spheres, which can be further etched by the stearic acid present to form intricate, net-like frameworks. nih.gov

Furthermore, cobalt stearate has been employed as a co-template for synthesizing cobalt-doped mesoporous silica materials like Co-MCM-41. researchgate.netcore.ac.uk In this approach, the cobalt soap is added to the micellar solution of the primary templating agent (e.g., C16TMABr). The incorporation of the cobalt soap leads to a well-ordered mesoporous structure with larger unit cell parameters and pore diameters compared to materials synthesized without it. core.ac.uk This method provides a novel route for incorporating transition metals into mesoporous silica frameworks while also allowing for the tuning of the porous structure. core.ac.uk It has also been used in the synthesis of cobalt-doped mesoporous silica using rice husks as both a silicon source and a template. e3s-conferences.org

Phase Control and Growth Mechanisms in Cobalt Sulfide Nanocrystal Synthesis

The synthesis of cobalt sulfide nanocrystals with specific crystalline phases is a significant challenge due to the complex phase diagram of cobalt sulfide. vut.ac.za this compound has proven to be a key precursor in achieving rational phase control in these syntheses. acs.org By systematically varying reaction parameters such as temperature and the reactivity of the sulfur source (e.g., substituted thioureas), specific phases of cobalt sulfide can be selectively produced. acs.org

For example, when this compound is reacted with different thioureas in 1-octadecene (ODE), a two-dimensional phase map can be generated. acs.org At lower temperatures with reactive thioureas, sulfur-rich phases like cattierite (CoS₂) tend to dominate. acs.org As the temperature increases, more sulfur-poor phases such as linnaeite (Co₃S₄) and jaipurite (CoS) can form. acs.org The stearate ligand itself plays a crucial role; carboxylates can interact with the thiourea sulfur source, sequestering sulfur and promoting the formation of sulfur-deficient and metastable phases. rsc.orgrsc.org This understanding of precursor interactions allows for the targeted synthesis of specific cobalt sulfide polymorphs for various applications.

Table 3: Phase Control in Cobalt Sulfide Synthesis using this compound

| Reaction Temperature | Thiourea Reactivity | Dominant Cobalt Sulfide Phases | Reference |

|---|---|---|---|

| Low (e.g., 170°C) | High (e.g., thiourea) | Cattierite (CoS₂) | acs.org |

| High (e.g., 270°C) | High (e.g., thiourea) | Linnaeite (Co₃S₄), Jaipurite (CoS), Cattierite (CoS₂) | acs.org |

| 220°C | Thiourea | Polycrystalline Cattierite (CoS₂) | acs.org |

| N/A | High Carboxylate Concentration | Jaipurite (CoS) | rsc.orgrsc.org |

Solvothermal and Hydrothermal Synthesis of Mixed Metal Oxides (e.g., Cobalt Manganese Oxide Spinels)

This compound is an effective precursor in the solvothermal and hydrothermal synthesis of mixed metal oxides, such as cobalt manganese oxide spinels (CoₓMn₃₋ₓO₄). mdpi.com In a typical solvothermal process, this compound is combined with another metal precursor, like manganese(II) oleate, in a high-boiling point solvent such as 1-octadecene. mdpi.com The mixture is then heated, leading to the decomposition of the metal-organic precursors and the formation of the mixed metal oxide nanocrystals.

This method allows for good control over the stoichiometry and crystal structure of the resulting spinel. The thermal decomposition of this compound alone can also be used to generate cobalt oxide (Co₃O₄) nanocrystals. ulaval.cagoogle.comresearchgate.net The shape and size of these oxide nanocrystals can be controlled by adjusting reaction parameters like precursor concentration and the presence of free fatty acids. google.com The use of cobalt stearate and other metal carboxylates provides a versatile platform for the synthesis of a wide range of single and mixed metal oxide nanomaterials with tailored properties for applications in catalysis, energy storage, and electronics. ulaval.cagoogle.com

Adhesion Promotion in Rubber-Metal Composites

This compound serves as a high-performance bonding agent in the rubber industry, where it is essential for creating durable composite materials. It is widely used in the manufacturing of steel-belted radial tires, steel wire conveyor belts, high-pressure hoses, and other rubber-metal products that require robust and long-lasting adhesion. made-in-china.commonheit.com.cntheoremchem.com

The primary function of this compound in rubber-metal composites is to promote adhesion between the rubber compound and metal reinforcements, which are typically brass- or zinc-plated steel cords. nbinno.comcapchemicals.com The adhesion mechanism is a complex chemical process that occurs at the rubber-metal interface during vulcanization.

It is generally understood that the adhesion is not due to the cobalt salt itself but to the catalytic action of the cobalt ion. futaiguye.cn During the high-temperature vulcanization process, the this compound dissociates, releasing divalent cobalt ions (Co²⁺). google.com These ions play a crucial catalytic role in the reaction between sulfur from the rubber compound and copper from the brass plating on the steel cord. futaiguye.cngoogle.com

The key steps in the adhesion mechanism are as follows:

Catalysis of Sulfide Formation: The cobalt ions catalyze and control the rate of formation of a copper sulfide (CuₓS) layer at the interface. google.com This process involves a chemical reaction between the sulfur in the rubber and the copper in the brass plating. google.com

Formation of the Adhesive Layer: Only a specific, non-stoichiometric form of copper sulfide, cuprous sulfide, is believed to be the true adhesive structural layer. futaiguye.cn this compound promotes the formation of an appropriate amount of this active cuprous sulfide. futaiguye.cngoogle.com

Chemical Bonding: The active cuprous sulfide layer is capable of reacting further. It diffuses into the interface and forms chemical bonds, known as sulfur bridges (Cuₓ-S-Sᵧ-Rubber), with the polymer chains of the rubber. futaiguye.cn This creates a strong and durable chemical link between the metal substrate and the rubber matrix. futaiguye.cn

The concentration of cobalt stearate is a critical factor. While it accelerates the formation of the adhesive copper sulfide layer to improve initial adhesion, an excessive concentration of cobalt ions can lead to the formation of a thick, brittle sulfide layer, which can negatively impact the adhesion performance after aging. Therefore, controlling the amount of cobalt stearate is essential for optimizing the synergy between the vulcanization and adhesion reactions. futaiguye.cn

The enhanced adhesion provided by this compound is directly linked to the durability and performance of the final products. google.com In applications like tires and conveyor belts, the rubber-metal composite is subjected to significant and repeated stress, heat, and environmental exposure. shepchem.com A strong interfacial bond is necessary to prevent delamination or failure of the composite structure under these demanding conditions.

This compound contributes to:

Improved Initial and Retained Adhesion: It ensures a strong initial bond and helps maintain adhesion over the product's lifespan, even when exposed to heat and moisture. shepchem.com

Increased Product Lifespan: The durability of the adhesive bond prevents premature failure of products such as steel wire-fortified hoses and conveyor belts, leading to a longer service life. theoremchem.comcapchemicals.com

Table 1: Engineered Rubber Products Utilizing this compound

| Product Category | Specific Examples | Role of this compound |

| Tires | Steel-belted radial tires | Promotes adhesion between rubber and steel cords. made-in-china.comtheoremchem.comlookchem.com |

| Conveyor Belts | Steel wire-reinforced conveyor belts | Enhances bonding for high-load applications. made-in-china.commonheit.com.cn |

| Hoses | Steel wire-braided rubber hoses | Ensures integrity of high-pressure hose structures. theoremchem.com |

| Other Composites | Rubber framework oil seals, solid tires, bridge support cushions, anti-seismic vibration reduction parts | Provides durable bonding in various rubber-metal composite parts. google.com |

Interfacial Bonding Mechanisms and Adhesion Enhancement between Rubber and Metal Substrates

Polymer Additives and Processing Aids

Beyond rubber-metal composites, this compound is incorporated into various polymers as an additive to modify their properties or assist in their processing. It can function as a heat stabilizer, particularly for halogenated polymers, and as a lubricant to improve melt flow characteristics.

Polyvinyl chloride (PVC) is known for its poor thermal stability; it degrades at processing temperatures, releasing hydrogen chloride (HCl). unn.edu.ng This HCl then acts as a catalyst, accelerating further degradation, which leads to discoloration and embrittlement of the material. unn.edu.nglabinsights.nl Heat stabilizers are essential additives to counteract this effect. labinsights.nl

This compound can function as such a heat stabilizer. unn.edu.ngnbinno.com The general mechanism for metal soap stabilizers involves two main actions:

HCl Neutralization: The metal soap acts as an alkaline substance that immediately neutralizes the acidic HCl as it is released, preventing it from catalyzing further degradation. labinsights.nlmedcraveonline.com

Substitution of Labile Chlorine Atoms: The carboxylate group of the stearate can replace unstable (labile) chlorine atoms on the PVC polymer chain. medcraveonline.comiyte.edu.tr This creates a more stable bond, inhibiting the initiation of the dehydrochlorination process. iyte.edu.tr

However, the effectiveness of cobalt stearate is nuanced. The metal chloride formed as a byproduct of the substitution reaction (in this case, cobalt chloride) can be a Lewis acid. iyte.edu.tr Strong Lewis acids are known to catalyze dehydrochlorination, potentially counteracting the stabilizing effect. medcraveonline.comiyte.edu.tr Studies comparing different metal stearates have shown that while cobalt stearate does provide a stabilizing effect for PVC, other stabilizers like lead stearate may offer better performance under the same conditions. unn.edu.ng Research indicates that even when stabilized, prolonged exposure to heat will still contribute to the degradation of PVC. unn.edu.ng

In polymer processing, lubricants are added to reduce friction and improve the flow properties of the polymer melt. labinsights.nlnbinno.com this compound can act as an external lubricant. labinsights.nlnbinno.com External lubricants generally have poor compatibility with the polymer and migrate to the interface between the polymer melt and the hot metal surfaces of processing equipment, such as extruders and molds. labinsights.nl This forms a lubricating layer that reduces friction and prevents the polymer from sticking to the machinery. labinsights.nl

Research on the effects of incorporating cobalt stearate into polymers like poly(lactic acid) (PLA) has shown a significant reduction in melt viscosity. researchgate.net This effect is attributed to a combination of factors:

Lubricating Effect: The stearate reduces friction, which contributes to easier flow. researchgate.net

Thermomechanical Degradation: The presence of the metallic stearate can promote chain scission (breaking of the polymer chains) during processing. researchgate.net This reduction in molecular weight also leads to a lower viscosity. researchgate.netresearchgate.net

Table 2: Research Findings on this compound as a Polymer Processing Aid

| Polymer System | Observed Effect | Research Finding |

| Poly(lactic acid) (PLA) | Reduced melt viscosity, increased thermomechanical degradation | Cobalt stearate addition accelerated degradation during processing and reduced viscosity, suggesting a pro-degradant effect and chain scission. researchgate.netresearchgate.net |

| General Plastics | Friction reduction, improved flow | Acts as a lubricant to reduce friction and improve the flow properties of the material during production. nbinno.com |

| Low-Density Polyethylene (LDPE) | Pro-oxidant effect | The presence of cobalt stearate dramatically decreases the estimated lifetime of LDPE, indicating it promotes thermal degradation. expresspolymlett.com |

Development of Advanced Functional Materials

The unique properties of this compound also make it a valuable precursor or component in the synthesis of advanced functional materials with tailored chemical, physical, and electronic properties.

Research has demonstrated the use of this compound in several innovative areas:

Superhydrophobic Surfaces: UV-durable superhydrophobic nanocomposite thin films have been created by embedding cobalt stearate-coated titanium dioxide (TiO₂) nanoparticles into a polymethylhydrosiloxane (PMHS) matrix. acs.org The cobalt stearate coating plays a crucial role in the material's ability to maintain its extreme water-repellency (contact angle of ~160°) even after prolonged UV irradiation. acs.org

Catalytic Nanoparticles: this compound can act as an intermediate in the synthesis of shape-controlled cobalt nanoparticles. rsc.org By controlling the reaction conditions, intermediates of cobalt stearate and cobalt alkoxide can mediate the growth of cobalt nanorods or nanospheres. rsc.org The shape of these nanoparticles is critical as it determines which crystal facets are exposed, influencing their catalytic activity and selectivity in chemical reactions like glycerol hydrogenolysis. rsc.org

Advanced Oxides and Sorbents: It has been used as a precursor in the solvothermal synthesis of cobalt manganese oxide spinels, which are materials with significant catalytic applications. mdpi.com Furthermore, thin monolayers of this compound have been developed as specialized metal-affinity sorbents for use in advanced analytical techniques like mass spectrometry. researcher.life Other research has noted its application in the production of mesoporous silica. iyte.edu.tr

Table 3: Applications of this compound in Advanced Materials

| Material Type | Synthesis/Application Method | Function of this compound |

| UV-Durable Superhydrophobic Films | Coating TiO₂ nanoparticles and embedding in a polymer matrix. acs.org | Component of a core-shell structure that imparts UV durability to the superhydrophobic surface. acs.org |

| Shape-Controlled Cobalt Nanoparticles | Used as an intermediate/surfactant in polyol synthesis. rsc.org | Acts as an intermediate to control the reduction of Co²⁺ and mediate anisotropic crystal growth. rsc.org |

| Cobalt Manganese Oxide Spinels | Used as a precursor in solvothermal treatment. mdpi.com | Source of cobalt for the formation of the mixed-metal oxide catalyst. mdpi.com |

| Metal-Affinity Sorbents | Formation of thin monolayers on a subphase. researcher.life | Forms the functional surface for selective adsorption in analytical sample preparation. researcher.life |

| Mesoporous Silica | Utilized in the synthesis process. iyte.edu.tr | Serves as a component in the production of the porous material. iyte.edu.tr |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and the nature of chemical bonds within cobalt(II) stearate. These methods, which solve approximations of the Schrödinger equation, provide detailed information about molecular orbitals, electron distribution, and magnetic properties.

High-spin Co(II) complexes, such as this compound, are often studied using these techniques to elucidate their magnetic properties. sciety.org Quantum chemical calculations can determine the full sets of principal values for the g-tensor, hyperfine tensor, and the zero-field splitting (ZFS) tensor, which describes the splitting of spin states in the absence of a magnetic field. sciety.org For instance, studies on various penta-coordinated cobalt(II) complexes have successfully used these calculations to understand their electronic structures, which were not fully disclosed in previous experimental work. sciety.org

The bonding between the cobalt(II) ion and the stearate ligands is a key area of investigation. Calculations on analogous Co(II) complexes with carboxylate or other oxygen-donating ligands help in characterizing the Co-O bond. Methods like Density Functional Theory (DFT) and wavefunction-based calculations are employed to study the geometric and electronic structures of cobalt-containing species. d-nb.info For other Co(II) complexes, such as those with N-heterocyclic carbene ligands, theoretical calculations have been combined with spectroscopic techniques to provide detailed insights into bonding effects and ligation properties, which are critical for their catalytic applications. rsc.org These computational approaches can reveal the donor properties of ligands and their influence on the electronic environment of the cobalt center. rsc.org Similarly, for this compound, quantum chemical calculations can predict its geometry, the stability of its electronic ground state, and the nature of the frontier orbitals involved in chemical reactions. chemrxiv.orgresearchgate.net

Table 1: Parameters from Quantum Chemical Calculations on Co(II) Complexes This table presents typical parameters that can be obtained from quantum chemical calculations for high-spin Co(II) complexes, providing a framework for what would be investigated for this compound.

| Parameter | Description | Typical Computational Method | Reference |

| g-tensor | Describes the interaction of an electron's spin with an external magnetic field. | DFT, Ab initio methods | sciety.org |

| Hyperfine tensor | Describes the interaction between the electron spin and the nuclear spin. | DFT, Ab initio methods | sciety.org |

| Zero-Field Splitting (ZFS) tensor | Describes the splitting of spin sublevels in the absence of a magnetic field. | DFT, Ab initio methods | sciety.org |

| Bond Order | Indicates the number of chemical bonds between a pair of atoms. | Mayer bond order analysis | rsc.org |

| Electron Distribution | Describes how electron density is shared between the metal and ligands. | Charge decomposition analysis | rsc.org |

Molecular Dynamics Simulations for Interfacial Phenomena and Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its behavior in complex environments, particularly concerning interfacial phenomena and self-assembly.

The self-assembly of this compound is a key aspect of its application. In certain synthesis processes, it is observed that cobalt stearate forms initially and then self-assembles into micelles. nih.gov These micelles can act as soft templates, directing the growth of nanostructures. nih.gov MD simulations can model this process, revealing the driving forces and mechanisms behind the formation of such aggregates. Related simulations on stearate-containing systems, such as calcium stearate used as a co-surfactant, show that stearates can significantly influence the self-assembly process and alter the shape and reactivity of the resulting nanoparticles. rsc.org

At interfaces, such as between a hydrophobic solvent and water, this compound exhibits interesting behaviors. MD simulations have been used to study thin monolayers of this compound, providing information on their structure and stability. researcher.liferesearcher.life Simulations of similar systems, like salicylate/stearate nanoparticles at a water interface, show a multi-stage interaction process that includes initial bridge formation, development of the bridge, and eventual coating or adsorption of the nanoparticle into the water droplet. researchgate.net These simulations allow for a dynamic, atomistic view of how the long hydrocarbon tails of the stearate ligands and the polar cobalt-carboxylate head groups interact with different phases. The study of stearic acid self-association and its interaction with water in nonpolar solvents like cyclohexane further clarifies the fundamental interactions governing the behavior of the stearate ligand. acs.org

Table 2: Phenomena Studied by Molecular Dynamics (MD) Simulations This table outlines key phenomena related to this compound that are investigated using MD simulations.

| Phenomenon | System Studied | Key Findings from MD Simulations | Reference(s) |

| Self-Assembly | Cobalt stearate in solution | Formation of micelles that act as soft templates for nanostructure growth. | nih.gov |

| Self-Assembly | Calcium carbonate with stearate co-surfactant | Stearate influences particle shape and reactivity. | rsc.org |

| Interfacial Behavior | This compound thin monolayers | Elucidation of film structure and stability at interfaces. | researcher.liferesearcher.life |

| Interfacial Adsorption | Stearate-containing nanoparticle and water droplet | Step-wise mechanism of adsorption, from bridge formation to nanoparticle coating. | researchgate.net |

| Ligand Association | Stearic acid in cyclohexane | Calculation of free energy profiles for dimer formation and heteroassociation with water. | acs.org |

Computational Modeling of Reaction Mechanisms and Catalytic Pathways

This compound is frequently used as a catalyst or precatalyst in various organic reactions. Computational modeling is indispensable for elucidating the complex reaction mechanisms and catalytic cycles involved.

A significant application is in hydrogenation reactions. For example, this compound, in combination with chiral phosphine ligands, is used for the asymmetric hydrogenation of olefins. researchgate.net Computational studies, particularly using DFT, have been instrumental in understanding the mechanism. These models can investigate different potential catalytic cycles, such as Co(I)-Co(III) or Co(0)-Co(II) pathways, and identify the key transition states that determine the reaction's enantioselectivity. researchgate.net The steric and electronic effects of the ligands and substrates can be modeled to explain experimentally observed outcomes. researchgate.net In the hydrogenation of cyclic enamides, mechanistic investigations point to the involvement of a high-spin cobalt(II) species and a proposed sigma-bond-metathesis pathway for the C=C bond reduction. researchgate.net

Computational modeling also sheds light on the role of cobalt compounds in oxidation and decomposition reactions. In the deoxygenation of stearic acid over cobalt-based catalysts, modeling helps identify the dominant reaction pathways, such as decarboxylation and decarbonylation. mdpi.com Ab initio MD simulations have been used to unravel the functionalization mechanism of cobalt nanoparticles by carboxylic acids. nih.gov These simulations show a multi-stage process involving adsorption, dissociation of the acid, and subsequent reactions, providing a detailed picture of the catalyst-reactant interaction at the molecular level. nih.gov Furthermore, in the synthesis of cobalt sulfide nanocrystals using this compound as a precursor, reaction modeling helps to understand the phase control and transformations occurring during the reaction. acs.org

Density Functional Theory (DFT) for Predicting Material Properties and Interactions

Density Functional Theory (DFT) has become a workhorse in computational chemistry for predicting a wide range of material properties and intermolecular interactions for compounds like this compound. DFT is often favored for its balance of computational cost and accuracy, making it suitable for larger systems.